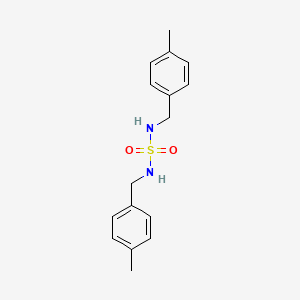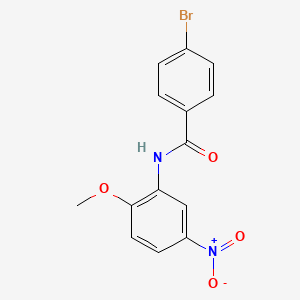
N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide, also known as DPBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPBS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 361.49 g/mol.
Mecanismo De Acción
N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide is believed to exert its biological activity by inhibiting the activity of enzymes involved in various cellular processes. For example, N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide has been shown to inhibit the activity of aldose reductase, an enzyme involved in the development of diabetic complications. N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide has been shown to reduce blood glucose levels and improve insulin sensitivity. N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide has also been shown to inhibit the growth of cancer cells and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide has several advantages for use in lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. However, N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide can also be toxic at high concentrations, which can limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide. One area of interest is the development of N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide analogs with improved pharmacological properties. Another area of interest is the investigation of N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide as a potential treatment for neurological disorders such as Alzheimer's disease. Additionally, N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide could be further studied for its potential applications in agriculture as a pesticide or herbicide.
Métodos De Síntesis
The synthesis of N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide involves the reaction of benzene-1-sulfonyl chloride with diphenylmethanol and isopropylamine in the presence of a base such as triethylamine. The reaction occurs under reflux conditions and yields N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide as a white solid. The purity of N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide can be improved through recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide has been extensively studied for its potential applications in various fields of science. In the field of medicinal chemistry, N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and inflammation. N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide has also been studied for its antibacterial and antifungal properties.
Propiedades
IUPAC Name |
N-benzhydryl-4-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2S/c1-17(2)18-13-15-21(16-14-18)26(24,25)23-22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-17,22-23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKHNIKTDFDHSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzhydryl-4-propan-2-ylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methylphenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2691659.png)
![N-(1,4-Dioxan-2-ylmethyl)-N-methyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2691660.png)
![N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethyl]oxirane-2-carboxamide](/img/structure/B2691663.png)


![1-[(2-Ethyl-4-methylimidazolyl)sulfonyl]-3-nitrobenzene](/img/structure/B2691666.png)
![8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2691667.png)
![2-(4-(3-(4-Chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2691668.png)
![3-(4-ethoxyphenyl)-1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691669.png)



![[5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2691678.png)
